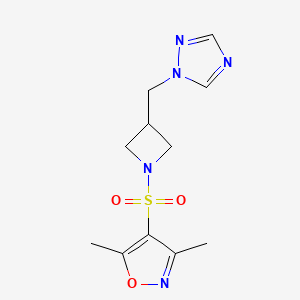
4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, an azetidine ring, a sulfonyl group, and an isoxazole ring . These functional groups suggest that the compound could have a variety of chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be able to rotate freely around their bonds, leading to a variety of possible conformations .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the sulfonyl group suggests that it could act as an electrophile in certain reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound of interest falls within the realm of heterocyclic chemistry, where nitrogen and sulfur-containing heterocyclic compounds, such as azetidinones and thiazolidinones, have been synthesized and screened for their antimicrobial activities. Microwave-assisted methods have facilitated rapid and efficient syntheses of these compounds, showcasing their potential in drug discovery and medicinal chemistry (Mistry & Desai, 2006).
Chemical Modifications for Enhanced Activity
- Chemical modifications, particularly at certain positions of the molecular structure, have been explored to enhance the antibacterial activity of compounds similar to the one . For instance, modifications at the 3- and 4-positions of sulfazecin derivatives have led to the discovery of compounds with potent antibacterial properties against Gram-negative bacteria, including Pseudomonas aeruginosa (Sendai et al., 1985).
Bioactivity Evaluation
- Triazole and pyrimidin-based compounds have shown promising biological activities, including antimicrobial properties. For example, triazole-(1,5-a)-pyrimidin-2-yl derivatives have been synthesized and evaluated for their bioactivities, highlighting the potential of these compounds in developing new therapeutic agents (Zhou Hong-fang, 2009).
Green Synthesis Approaches
- There is an increasing interest in green chemistry approaches for the synthesis of heterocyclic compounds. One-step syntheses of azole- and benzazole-based sulfonamides in aqueous media have been reported, contributing to the development of environmentally friendly synthetic methodologies (Zali-Boeini et al., 2015).
Antifungal Applications
- The antifungal activities of azole compounds have been compared to established antifungal agents like ketoconazole, underscoring the importance of azole derivatives in treating fungal infections. This comparison helps in understanding the fungistatic and fungicidal properties of these compounds, which is crucial for their application in antifungal therapies (Hoeprich & Merry, 1984).
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dimethyl-4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-8-11(9(2)19-14-8)20(17,18)16-4-10(5-16)3-15-7-12-6-13-15/h6-7,10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUZARUMCFLOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

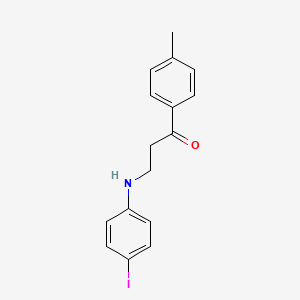
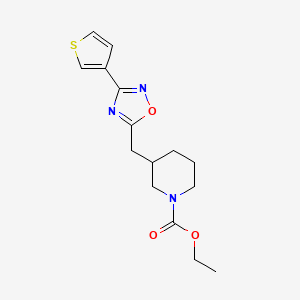
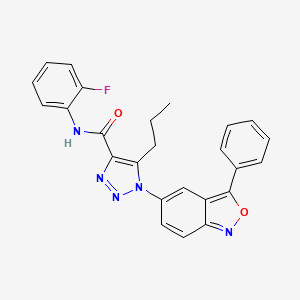
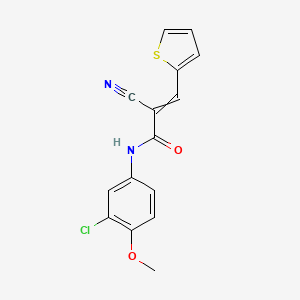
![(NE)-N-[1-(1-benzyl-5-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2465457.png)
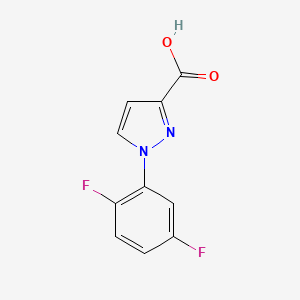
![N-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2465461.png)




![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2465470.png)

